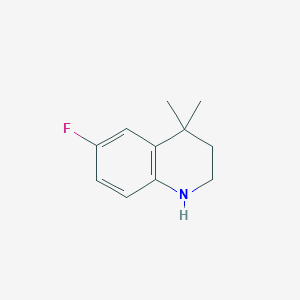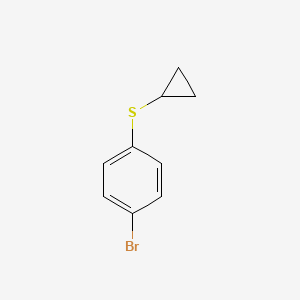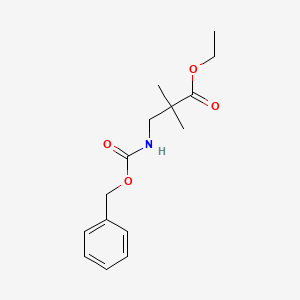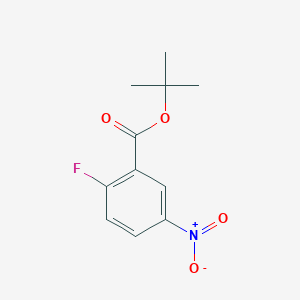
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated tetrahydroquinoline derivative. While the provided papers do not directly discuss this exact compound, they do provide insights into similar fluorinated tetrahydroquinoline derivatives and their properties. For instance, the optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) enantiomers was achieved using supercritical fluid extraction, indicating the potential for chiral separation of related compounds . Additionally, the resolution of racemic FTHQ by the N-phthaloyl derivative of the (R)-enantiomer suggests methods for enantiomeric enrichment .
Synthesis Analysis
The synthesis of related fluorinated tetrahydroquinoline derivatives often involves the formation of diastereoisomeric salts with chiral acids, followed by purification steps such as supercritical fluid extraction or recrystallization . These methods could potentially be adapted for the synthesis of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, although the specifics would depend on the substituents and the desired stereochemistry.
Molecular Structure Analysis
The influence of fluorine on the crystal packing of tetrahydroisoquinoline derivatives has been studied, revealing that weak interactions such as C–H...F play a significant role . These interactions could also be relevant to the molecular structure of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, affecting its solid-state conformation and properties.
Chemical Reactions Analysis
Fluorinated tetrahydroquinolines can undergo various chemical reactions. For example, the photochemistry of ciprofloxacin, a related compound, involves low-efficiency substitution of the 6-fluoro group and decarboxylation . These reactions highlight the reactivity of the fluorine atom in such compounds, which could be a consideration for the chemical behavior of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated tetrahydroquinolines can be quite diverse. For instance, 6-Methoxy-4-quinolone exhibits strong fluorescence and high stability in a wide pH range, which could be indicative of the photophysical properties of similar compounds . The intramolecular charge transfer and dual fluorescence observed in NTC6, a planarized aminobenzonitrile tetrahydroquinoline, suggest that electronic properties such as dipole moments and energy gaps are important factors for these molecules .
Scientific Research Applications
Fluorinated quinolines have a variety of applications in different scientific fields due to their unique properties . Here are some general applications:
-
Pharmaceuticals : Fluorinated quinolines have been used as a basic structure for the development of synthetic antimalarial drugs, such as fluoroquine and mefloquine . They also exhibit antibacterial, antineoplastic, and antiviral activities . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
-
Agriculture : A number of fluorinated quinolines have found application in agriculture . They are used in the protection of crops from pests .
-
Functional Materials : Fluorinated quinolines are also used as components for liquid crystals .
-
Enzyme Inhibitors : Many synthetic quinolines have been found to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
-
Heart Disease Treatment : Flosequinan, a fluorinated quinoline, is one of the new generation drugs for the treatment of heart diseases .
-
Components for Liquid Crystals : A number of fluorinated quinolines have found application as components for liquid crystals .
-
Antibacterial Activity : Many synthetic quinolines, including fluorinated ones, have been found to exhibit antibacterial activities . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
-
Antineoplastic Activity : Fluorinated quinolines have been used in the development of antineoplastic drugs. For example, Brequinar® and its analogs have been used in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .
-
Antiviral Activity : Fluorinated quinolines have shown antiviral activities. The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
-
Cyanine Dyes : A number of fluorinated quinolines have found application in the production of cyanine dyes .
-
Antifungal and Ulcerogenic Activities : The derivatives of 1, 3-diazole, which include fluorinated quinolines, show different biological activities such as antifungal and ulcerogenic activities .
-
Antioxidant Activity : Indole derivatives, which include fluorinated quinolines, possess various biological activities, including antioxidant activity .
properties
IUPAC Name |
6-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJFFYMQADHIRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626417 |
Source


|
| Record name | 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
345264-92-8 |
Source


|
| Record name | 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)
![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)
![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)
![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)



